molecular formula C24H21NO4 B6545095 5-(benzyloxy)-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929389-98-0

5-(benzyloxy)-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6545095
CAS RN: 929389-98-0
M. Wt: 387.4 g/mol
InChI Key: UBFPRNAEEKHLOE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (5-Bz-N-Mep-2-Me-1-Bf-3-Cb) is an organic compound belonging to the benzofuran family. This compound is an important intermediate in the synthesis of a variety of pharmaceuticals and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bz-N-Mep-2-Me-1-Bf-3-Cb is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it is believed to act by modulating the activity of certain receptors, such as the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-Bz-N-Mep-2-Me-1-Bf-3-Cb has been shown to possess anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory molecules, such as prostaglandins, which are involved in the regulation of inflammation. Additionally, it has been shown to possess neuroprotective properties, as it has been shown to reduce the production of reactive oxygen species, which are involved in the progression of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The synthesis of 5-Bz-N-Mep-2-Me-1-Bf-3-Cb is relatively straightforward and can be accomplished with readily available reagents. Additionally, the compound has been extensively studied, so there is a wealth of information available on its mechanism of action and biochemical and physiological effects. However, the compound is not commercially available and must be synthesized in the laboratory, which can be time-consuming and expensive. Additionally, the compound is not water-soluble, so it must be dissolved in an organic solvent for use in experiments.

Future Directions

The potential therapeutic applications of 5-Bz-N-Mep-2-Me-1-Bf-3-Cb are numerous and worth further investigation. Further research is needed to elucidate its mechanism of action and to identify its potential therapeutic targets. Additionally, further research is needed to investigate its potential use in the treatment of cancer and neurological disorders. Additionally, further research is needed to investigate the potential adverse effects of the compound and to develop methods for its safe and effective administration. Finally, further research is needed to investigate the potential of the compound to interact with other drugs and to identify any potential drug-drug interactions.

Synthesis Methods

The synthesis of 5-Bz-N-Mep-2-Me-1-Bf-3-Cb can be achieved through a multi-step process. The first step is the condensation of benzaldehyde and 2-methyl-1-benzofuran-3-carboxamide, which is accomplished by heating the two compounds in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the addition of a benzyloxy group to the product of the first step, which is accomplished by reacting the product with a benzyloxy-containing reagent, such as benzyl bromide, in the presence of a base, such as potassium carbonate. The final step is the condensation of the product of the second step with 3-methoxyphenylmagnesium bromide, which is accomplished by heating the two compounds in the presence of a base, such as sodium hydroxide, to form the desired product.

Scientific Research Applications

5-Bz-N-Mep-2-Me-1-Bf-3-Cb has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines. Furthermore, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, as it has been shown to possess neuroprotective properties.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-16-23(24(26)25-18-9-6-10-19(13-18)27-2)21-14-20(11-12-22(21)29-16)28-15-17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFPRNAEEKHLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

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